5-[4-(Trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid
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Overview
Description
5-[4-(Trifluoromethyl)phenyl]-2-naphthoic Acid is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a naphthoic acid moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethyl)phenyl]-2-naphthoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[4-(Trifluoromethyl)phenyl]-2-naphthoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]-2-naphthoic Acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group attached to a phenyl ring but lacks the naphthoic acid moiety.
Trifluoromethylpyridine: This compound features a trifluoromethyl group attached to a pyridine ring and is used in similar applications.
Uniqueness
5-[4-(Trifluoromethyl)phenyl]-2-naphthoic Acid is unique due to the presence of both the trifluoromethyl group and the naphthoic acid moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C18H11F3O2 |
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Molecular Weight |
316.3 g/mol |
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H11F3O2/c19-18(20,21)14-7-4-11(5-8-14)15-3-1-2-12-10-13(17(22)23)6-9-16(12)15/h1-10H,(H,22,23) |
InChI Key |
QICTXPJPHRHEQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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